3-Fluoro-1,5-dimethyl-1H-pyrazole-4-carboxylic acid
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Overview
Description
3-Fluoro-1,5-dimethyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that belongs to the class of pyrazole carboxylic acids It features a pyrazole ring substituted with a fluoro group at the 3-position, methyl groups at the 1- and 5-positions, and a carboxylic acid group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-1,5-dimethyl-1H-pyrazole-4-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of 2-amino-3,5-dimethylpyrazine with dimethyl carbonate in an organic solvent can yield 3,5-dimethyl-1H-pyrazole-4-carboxylic acid dimethyl ester. This ester can then be hydrolyzed under acidic conditions to obtain the desired carboxylic acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-1,5-dimethyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
3-Fluoro-1,5-dimethyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 3-Fluoro-1,5-dimethyl-1H-pyrazole-4-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The fluoro group can enhance the compound’s binding affinity and specificity by forming strong hydrogen bonds or electrostatic interactions with the target. This can lead to the inhibition or activation of specific biochemical pathways, depending on the nature of the target .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazole-4-carboxylic acid: Lacks the fluoro group, which may result in different reactivity and binding properties.
4-Fluoro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid: Similar structure but with different substitution pattern, leading to variations in chemical behavior and applications
Uniqueness
The presence of the fluoro group at the 3-position in 3-Fluoro-1,5-dimethyl-1H-pyrazole-4-carboxylic acid imparts unique properties, such as increased lipophilicity and metabolic stability. These characteristics can enhance the compound’s performance in various applications, making it a valuable scaffold for further research and development .
Properties
Molecular Formula |
C6H7FN2O2 |
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Molecular Weight |
158.13 g/mol |
IUPAC Name |
3-fluoro-1,5-dimethylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C6H7FN2O2/c1-3-4(6(10)11)5(7)8-9(3)2/h1-2H3,(H,10,11) |
InChI Key |
IVGCHMUQKIZGQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)F)C(=O)O |
Origin of Product |
United States |
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